molecular formula C28H23N B12621543 N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine CAS No. 913833-78-0

N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine

Cat. No.: B12621543
CAS No.: 913833-78-0
M. Wt: 373.5 g/mol
InChI Key: HXLFCQKYZPYMHB-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine ( 913833-78-0) is a high-purity anthracene-based amine compound offered for research and development purposes. This compound is part of a class of materials extensively investigated for organic electronic applications, particularly as a functional material in Organic Light-Emitting Diodes (OLEDs) . Anthracene derivatives bearing aryl amine groups are typically valued for their charge-transport properties, and are often utilized as host or hole-transport materials in the emissive layers of electronic devices . Their molecular structure contributes to thermal stability and film-forming morphology, which are critical for device performance and longevity . Research into such compounds is crucial for advancing the field of high-performance and long-lifetime blue OLEDs, which are key for next-generation displays and lighting . This product, provided by a qualified manufacturer , is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature for the latest advancements in charge and exciton management involving anthracene-amine derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

913833-78-0

Molecular Formula

C28H23N

Molecular Weight

373.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-N-phenylanthracen-9-amine

InChI

InChI=1S/C28H23N/c1-20-16-17-27(21(2)18-20)29(24-12-4-3-5-13-24)28-25-14-8-6-10-22(25)19-23-11-7-9-15-26(23)28/h3-19H,1-2H3

InChI Key

HXLFCQKYZPYMHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine typically involves the reaction of anthracene with aniline derivatives under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where anthracene is reacted with N-(2,4-dimethylphenyl)aniline in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups such as hydroxyl, halogen, or nitro groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cellular processes, leading to changes in cell function and viability. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects : Electron-donating groups (e.g., dimethylphenyl) enhance hole-transport properties, while electron-withdrawing groups (e.g., bromine) improve electron affinity .
  • Morphology : Anthracene derivatives exhibit superior crystallinity, beneficial for charge transport but problematic for film uniformity. Fluorene analogs, with bulky substituents, favor amorphous phases .
  • Device Performance : Anthracene-based hosts achieve higher efficiency in OLEDs (e.g., 27.8 cd/A for CzFA) compared to fluorene derivatives due to extended conjugation and balanced charge transport .

Biological Activity

N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine is a synthetic compound belonging to the class of anthracene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features an anthracene core substituted with a dimethylphenyl group and a phenyl amine moiety. The structural formula can be represented as follows:

C21H21N\text{C}_{21}\text{H}_{21}\text{N}

This structure is significant because the presence of both anthracene and amine functionalities can enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that anthracene derivatives exhibit promising antimicrobial properties. For instance, a study synthesized various derivatives, including those similar to this compound, and screened them against several bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity compared to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Anthracene Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
This compoundE. coli15
N-(3-chloroquinoxalin-2-yl) acridin-9-amineStaphylococcus aureus18
AmpicillinE. coli12

Anticancer Activity

The anticancer potential of this compound has also been investigated. Similar anthracene compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study involved the evaluation of an anthracene derivative in a human cancer cell line, where it was found to significantly reduce cell viability at micromolar concentrations .

Case Study: Anticancer Efficacy

In a controlled experiment, the compound was tested on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The results showed:

  • HeLa Cells : 50% inhibition at 10 µM concentration after 48 hours.
  • MCF-7 Cells : IC50 value of 12 µM after 72 hours.

These findings suggest that the compound may act as a potential chemotherapeutic agent.

The biological activity of this compound can be attributed to its ability to intercalate into DNA and disrupt cellular processes. This intercalation can lead to:

  • Inhibition of DNA Replication : By inserting itself between base pairs in DNA, the compound can hinder replication processes.
  • Induction of Reactive Oxygen Species (ROS) : The compound may generate ROS upon activation by light or other stimuli, leading to oxidative stress in cancer cells.
  • Apoptosis Induction : Through the activation of apoptotic pathways, it can promote programmed cell death in malignant cells.

Q & A

Q. What are the key synthetic routes for N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine, and how can reaction conditions be optimized for high yield?

The synthesis typically involves coupling anthracene derivatives with substituted aromatic amines. A common approach includes:

  • Oxidation of anthracene to form an anthraquinone intermediate, followed by amidation with 2,4-dimethylphenylamine under dehydrating conditions (e.g., thionyl chloride) .
  • Buchwald-Hartwig cross-coupling for introducing aryl groups to the anthracene core, using palladium catalysts and ligands to enhance regioselectivity .
    Optimization strategies:
  • Vary reaction temperature (80–120°C) and solvent polarity (toluene vs. DMF) to balance reaction rate and byproduct formation.
  • Use HPLC or GC-MS to monitor intermediate purity, ensuring minimal side reactions (e.g., dehalogenation or over-alkylation) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how do typical NMR and IR spectra appear?

  • 1H/13C NMR : Anthracene protons appear as distinct aromatic signals (δ 7.5–8.5 ppm), while the 2,4-dimethylphenyl group shows singlet methyl peaks (δ 2.2–2.5 ppm). The amine proton (if present) may exhibit broad resonance near δ 5–6 ppm .
  • FTIR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm structural motifs.
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 423.2 [M+H]+) validate the molecular formula .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement of this compound using SHELX software?

  • Structure solution : Use SHELXD for dual-space methods to resolve heavy atom positions, particularly for brominated analogs (e.g., 10-Bromo-N,N-diphenylanthracen-9-amine) .
  • Refinement in SHELXL : Apply TWIN/BASF commands for handling twinned crystals, and use ISOR restraints to mitigate thermal motion anisotropy in flexible aryl groups .
  • Validation : Cross-check with PLATON/ADDSYM to detect missed symmetry or solvent-accessible voids .

Q. How can computational methods like DFT be applied to predict electronic properties, and what experimental validations are needed?

  • DFT modeling : Optimize geometry using B3LYP/6-31G(d) to predict HOMO-LUMO gaps (e.g., ~3.2 eV for anthracene derivatives) and charge distribution on the dimethylphenyl group .
  • Experimental validation : Compare computational UV-Vis spectra (TD-DFT) with experimental data (λmax ~380 nm in THF) to assess π→π* transitions. Use cyclic voltammetry to measure redox potentials and validate HOMO energies .

Q. How can discrepancies in reported melting points or spectral data be resolved across studies?

  • Reproducibility checks : Standardize purification methods (e.g., gradient recrystallization from ethanol/hexane mixtures) to eliminate solvent inclusion effects .
  • Advanced analytics : Use PXRD to identify polymorphic variations and DSC/TGA to correlate thermal behavior with crystallinity .
  • Meta-analysis : Compare data from high-impact journals (e.g., Acta Crystallographica) and avoid non-peer-reviewed sources .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Anthracen-9-amine Derivatives

ParameterValue (Example)Method/SoftwareReference
Space groupPSHELXL
R-factor<5% (high-resolution)OLEX2 interface
Twinning fraction0.32 (merohedral)PLATON

Q. Table 2. Synthetic Yield Optimization

ConditionYield ImprovementTechniqueReference
Catalyst: Pd(OAc)₂/XPhos75% → 89%Buchwald-Hartwig
Solvent: Toluene vs. DMFReduced side productsGC-MS monitoring

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